(E)-1,5-dimethyl-4-(((4-oxo-4H-chromen-3-yl)methylene)amino)-2-phenyl-1H-pyrazol-3(2H)-one
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Description
The compound “(E)-1,5-dimethyl-4-(((4-oxo-4H-chromen-3-yl)methylene)amino)-2-phenyl-1H-pyrazol-3(2H)-one” is a complex organic molecule. It contains several functional groups, including a chromen-3-yl group, a phenyl group, and a pyrazol-3(2H)-one group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a total of 41 bonds, including 26 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, and 12 aromatic bonds .Physical and Chemical Properties Analysis
The compound has an average mass of 463.529 Da and a monoisotopic mass of 463.066040 Da . Its Log Kow (KOWWIN v1.67 estimate) is 2.86, indicating its lipophilicity .Scientific Research Applications
Synthesis and Characterization
- The synthesis of novel Schiff base ligands, closely related to the compound , involves detailed spectroscopic, spectrophotometric, and crystallographic investigations. These studies include elemental analysis, UV-vis, FT-IR, 1H, and 13C NMR spectroscopy, and X-ray crystallographic techniques, providing essential insights into the molecular structure and tautomeric equilibria of these compounds (Hayvalı, Unver, & Svoboda, 2010).
Antimicrobial and Anticancer Activities
- The compound and its derivatives have been evaluated for their antimicrobial activities against various bacterial and fungal strains, demonstrating moderate to good efficacy. These studies highlight the potential of such compounds as bases for developing new antimicrobial agents (Aly, Younes, Atta, & Metwally, 1997).
- Further research into Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, similar to the target compound, shows significant in vitro growth inhibition against certain bacteria and fungi, underscoring their potential in creating effective antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).
- Additionally, certain derivatives exhibit promising anticancer activities, further demonstrating the compound's versatility and potential for development into therapeutic agents targeting various cancers (M, A, Nagaraja, R, & Chandran, 2022).
Other Applications
- The utility of related compounds in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, initiated by reactions like the Knoevenagel condensation, has been explored. These synthetic pathways and the resultant compounds offer potential applications in various fields, including material science and catalysis (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenaidenko, 2019).
Properties
IUPAC Name |
1,5-dimethyl-4-[(4-oxochromen-3-yl)methylideneamino]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-14-19(21(26)24(23(14)2)16-8-4-3-5-9-16)22-12-15-13-27-18-11-7-6-10-17(18)20(15)25/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWFGJKJEKQZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=COC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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